Cas no 1187243-11-3 (benzo[d]isothiazole-5-carbaldehyde)

Benzo[d]isothiazole-5-carbaldehyde is a versatile heterocyclic aldehyde with a molecular formula of C8H5NOS. Its structure features a fused isothiazole and benzene ring, with a formyl group at the 5-position, making it a valuable intermediate in organic synthesis. This compound is particularly useful in the preparation of pharmaceuticals, agrochemicals, and functional materials due to its reactive aldehyde group, which facilitates condensation, nucleophilic addition, and other key transformations. Its rigid heterocyclic core enhances stability and offers unique electronic properties, beneficial for designing bioactive molecules. The product is typically supplied with high purity, ensuring consistent performance in synthetic applications.
benzo[d]isothiazole-5-carbaldehyde structure
1187243-11-3 structure
Product Name:benzo[d]isothiazole-5-carbaldehyde
CAS No:1187243-11-3
MF:C8H5NOS
MW:163.2
CID:2128522
PubChem ID:83480400
Update Time:2025-05-20

benzo[d]isothiazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisothiazole-5-carboxaldehyde
    • Benzo[d]isothiazole-5-carbaldehyde
    • 1,2-benzothiazole-5-carbaldehyde
    • ZB0382
    • CID 83480400
    • 1187243-11-3
    • DB-345479
    • F98237
    • benzo[d]isothiazole-5-carbaldehyde
    • Inchi: 1S/C8H5NOS/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H
    • InChI Key: UMRIHFYJENTDJA-UHFFFAOYSA-N
    • SMILES: S1C2C=CC(C=O)=CC=2C=N1

Computed Properties

  • Exact Mass: 163.00918496g/mol
  • Monoisotopic Mass: 163.00918496g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.384±0.06 g/cm3(Predicted)
  • Boiling Point: 227.5±22.0 °C(Predicted)
  • pka: 3.66±0.30(Predicted)

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Additional information on benzo[d]isothiazole-5-carbaldehyde

Benzo[d]isothiazole-5-carbaldehyde: A Comprehensive Overview

Benzo[d]isothiazole-5-carbaldehyde (CAS No. 1187243-11-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and material science. This compound, characterized by its unique structure and functional groups, exhibits a wide range of applications and properties that make it a subject of ongoing research and development. In this article, we delve into the structural properties, chemical synthesis, applications, and recent advancements associated with benzo[d]isothiazole-5-carbaldehyde.

The molecular structure of benzo[d]isothiazole-5-carbaldehyde consists of a benzo[d]isothiazole ring system with an aldehyde group attached at the 5-position. This arrangement imparts the compound with distinct electronic and steric properties, which are crucial for its reactivity and functionality. The benzo[d]isothiazole moiety is known for its aromaticity and stability, making it a valuable component in various chemical reactions and material designs.

Recent studies have highlighted the potential of benzo[d]isothiazole-5-carbaldehyde in the development of advanced materials. Researchers have explored its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs), where its aldehyde group plays a pivotal role in metal coordination. These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications.

In the pharmaceutical industry, benzo[d]isothiazole-5-carbaldehyde has been investigated as a precursor for bioactive molecules. Its ability to undergo various organic transformations, such as condensation reactions and cyclizations, has enabled the creation of complex molecular architectures with potential therapeutic applications. For instance, derivatives of this compound have shown promise in anti-inflammatory and anticancer studies, underscoring its importance in drug discovery.

The synthesis of benzo[d]isothiazole-5-carbaldehyde involves a multi-step process that typically begins with the preparation of the benzo[d]isothiazole ring system. This is followed by functionalization at the 5-position to introduce the aldehyde group. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling large-scale production while minimizing environmental impact.

From an environmental perspective, understanding the fate and behavior of benzo[d]isothiazole-5-carbaldehyde in natural systems is critical. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, which is essential for assessing its ecological risk. Regulatory agencies have implemented guidelines to ensure safe handling and disposal practices, aligning with global efforts to promote sustainable chemistry.

In conclusion, benzo[d]isothiazole-5-carbaldehyde (CAS No. 1187243-11-3) stands as a testament to the ingenuity of modern chemistry. Its unique properties, coupled with ongoing research advancements, continue to unlock new possibilities across diverse industries. As scientists delve deeper into its potential applications, this compound is poised to play an increasingly significant role in shaping the future of materials science and pharmacology.

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